7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
CAS No.: 1354555-26-2
Cat. No.: VC4139037
Molecular Formula: C11H9N3O2
Molecular Weight: 215.212
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354555-26-2 |
|---|---|
| Molecular Formula | C11H9N3O2 |
| Molecular Weight | 215.212 |
| IUPAC Name | ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-4-3-8(6-12)5-10(14)13-9/h3-5,7H,2H2,1H3 |
| Standard InChI Key | HVZOGAXAPPILLE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=CC(=CC2=N1)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate, reflects its functional groups: a cyano substituent (-CN) at position 7 and an ethyl ester (-COOEt) at position 2 of the imidazo[1,2-a]pyridine scaffold . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1354555-26-2 | |
| Molecular Formula | ||
| Molecular Weight | 215.21 g/mol | |
| Exact Mass | 215.069 g/mol | |
| PSA (Polar Surface Area) | 67.39 Ų | |
| LogP (Partition Coefficient) | 1.38 |
The imidazo[1,2-a]pyridine system is aromatic, with the cyano and ester groups introducing electronic anisotropy that influences reactivity and intermolecular interactions .
Synthesis and Production
Synthetic Routes
The most reported synthesis involves a one-pot condensation of 2-amino-4-cyanopyridine with ethyl bromopyruvate in a polar aprotic solvent . A representative procedure from patent CN107400127 describes:
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Reaction Conditions:
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Workup:
After completion, the mixture is partitioned between ethyl acetate and water. The organic layer is dried (Na₂SO₄), concentrated, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) . -
Yield: 28 g (∼60% theoretical yield) from 25 g of 2-amino-4-cyanopyridine .
Optimization Challenges
Key challenges include controlling regioselectivity (avoiding 5-cyano byproducts) and minimizing hydrolysis of the ester group during workup. Substituting DME with dichloromethane or THF reduces yields due to poorer solubility of intermediates .
Pharmacological and Industrial Applications
Anti-inflammatory Activity
Ethyl ester derivatives of imidazo[1,2-a]pyridines inhibit cyclooxygenase-2 (COX-2) and suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models . The 7-cyano substitution may stabilize ligand-receptor interactions by forming hydrogen bonds with catalytic residues .
| Manufacturer | Catalog Number | Packaging | Price (USD) | Purity |
|---|---|---|---|---|
| TRC | C998663 | 10 mg | 45 | >95% |
| TRC | C998663 | 100 mg | 155 | >95% |
| Chemcia Scientific | CC00-2836 | 1 g | 295 | >97% |
Regional Availability
Suppliers are concentrated in China (Shanghai Sunway Pharmaceutical, Sichuan Boyou Biotechnology) and the United States (AK Scientific) .
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